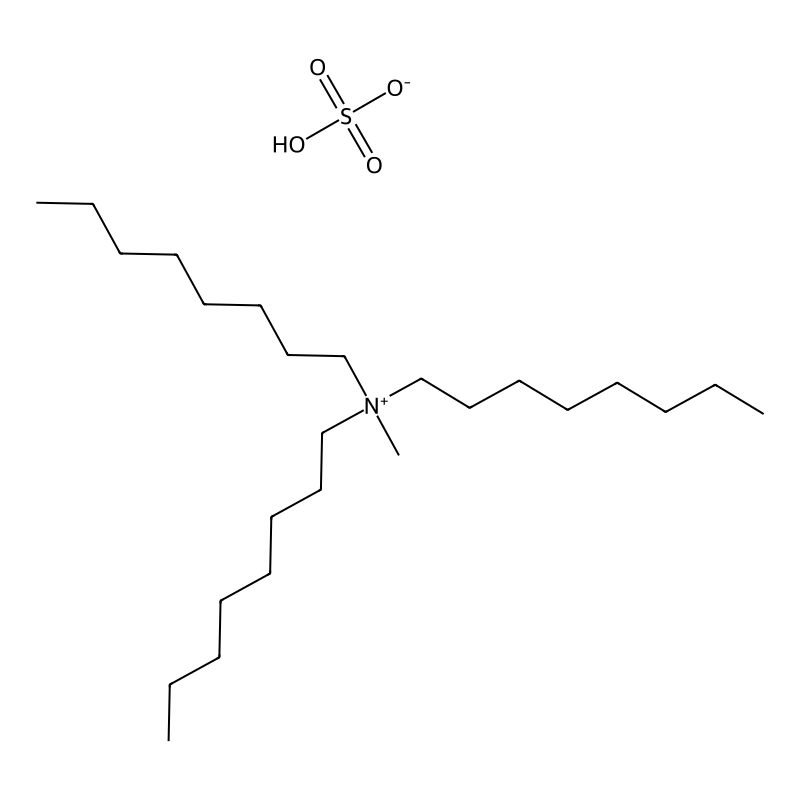

Methyltrioctylammonium hydrogen sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyltrioctylammonium hydrogen sulfate (MTOAHS) is a quaternary ammonium salt widely used in scientific research for several purposes []. Here's a breakdown of its key applications:

Extraction Solvent

Due to its structure with a positively charged head group and a long hydrophobic tail, MTOAHS acts as an efficient extraction solvent in various scientific experiments [, ]. It helps researchers separate target compounds from mixtures, particularly when isolating them from aqueous solutions. This is because MTOAHS can selectively interact with and dissolve desired molecules, allowing their separation from unwanted components [].

Methyltrioctylammonium hydrogen sulfate is a quaternary ammonium salt with the chemical formula CHNOS and a molecular weight of 465.77 g/mol. This compound consists of a central nitrogen atom bonded to three octyl groups and one hydrogen sulfate group. It appears as a viscous liquid or solid, depending on the temperature, with a melting point ranging from 61 to 65 °C and a density of approximately 0.91 g/cm³ . Methyltrioctylammonium hydrogen sulfate is notable for its role as a phase transfer catalyst, facilitating reactions between organic and aqueous phases.

Methyltrioctylammonium hydrogen sulfate can be synthesized through various methods, typically involving the reaction of tri-n-octylamine with sulfuric acid or hydrogen sulfate. The general synthetic route includes:

- Preparation of Tri-n-octylamine: This involves the alkylation of ammonia with octanol.

- Formation of Hydrogen Sulfate: The tri-n-octylamine is then reacted with sulfuric acid to form methyltrioctylammonium hydrogen sulfate.

This synthesis method allows for the production of high-purity methyltrioctylammonium hydrogen sulfate suitable for industrial applications .

Methyltrioctylammonium hydrogen sulfate finds applications in various fields:

- Catalysis: It serves as a phase transfer catalyst in organic synthesis, particularly in reactions requiring the transfer of reactants between immiscible phases.

- Environmental Chemistry: Its role in promoting greener oxidation processes aligns with modern sustainable chemistry practices.

- Chemical Industry: Used in the production of fine chemicals and intermediates due to its efficiency in catalyzing specific reactions .

Methyltrioctylammonium hydrogen sulfate shares structural and functional similarities with several other quaternary ammonium salts. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Tri-n-octylmethylammonium chloride | CHCl | Commonly used as a surfactant; less soluble than methyltrioctylammonium hydrogen sulfate. |

| Tetrabutylammonium bromide | CHBr | Used as a phase transfer catalyst; has different solubility properties. |

| Cetyltrimethylammonium bromide | CHBr | Known for antimicrobial properties; used in personal care products. |

Uniqueness: Methyltrioctylammonium hydrogen sulfate stands out due to its specific application as a catalyst for epoxidation reactions and its role in promoting environmentally friendly chemical processes. Its unique combination of hydrophobic octyl groups with a hydrophilic hydrogen sulfate moiety allows it to effectively bridge organic and aqueous phases, enhancing reaction efficiency compared to other similar compounds .

Traditional Quaternary Ammonium Salt Synthesis Routes

Traditional synthetic approaches for methyltrioctylammonium hydrogen sulfate primarily rely on well-established quaternary ammonium salt formation methodologies. The most prominent route involves the Menschutkin reaction, which converts tertiary amines into quaternary ammonium salts through reaction with alkyl halides [1] [2]. This reaction represents a nucleophilic substitution mechanism, typically proceeding via an SN2 pathway where the tertiary amine acts as a nucleophile attacking the electrophilic carbon of the alkyl halide [3] [1].

The Menschutkin reaction mechanism involves simultaneous bond formation between the nitrogen atom and the alkyl carbon, coupled with the breaking of the carbon-halide bond [4] [1]. The reaction exhibits characteristic sensitivity to solvent polarity, with polar aprotic solvents dramatically enhancing reaction rates due to improved transition state stabilization [5] [6]. The reaction typically requires elevated temperatures ranging from 50 to 90 degrees Celsius and extended reaction times of 10 to 24 hours to achieve optimal conversion yields [4] [7].

Industrial production of methyltrioctylammonium salts commonly employs variations of the traditional quaternization process, where trioctylamine serves as the tertiary amine substrate [8] [3]. The process typically involves treating trioctylamine with methyl chloride under controlled conditions in the presence of suitable catalysts [8]. Alternative approaches include direct alkylation using methyl bromide or methyl iodide, with iodides generally providing superior reactivity compared to bromides and chlorides [1] [6].

The selectivity and efficiency of traditional quaternary ammonium salt synthesis depend critically on reaction parameters including temperature, solvent choice, and stoichiometric ratios [4] [7]. Optimized conditions typically achieve yields ranging from 68 to 95 percent, with higher yields favored by appropriate solvent selection and careful control of reaction kinetics [4] .

Acid-Base Neutralization Approaches for Hydrogen Sulfate Formation

The formation of methyltrioctylammonium hydrogen sulfate through acid-base neutralization represents a direct and efficient synthetic strategy. This approach involves the reaction between a preformed quaternary ammonium hydroxide or carbonate with sulfuric acid or hydrogen sulfate salts [10] [11]. The neutralization mechanism follows classic acid-base reaction principles, where proton transfer from the acid to the basic quaternary ammonium compound results in salt formation [12] [13].

Acid-base neutralization pathways for hydrogen sulfate formation typically employ tetrabutylammonium azide as a starting material, which undergoes treatment with potassium hydrogen sulfate and dilute sulfuric acid in aqueous medium [10] [11]. Alternative routes utilize tetrabutylammonium thiocyanate treated with concentrated sulfuric acid at elevated temperatures around 75 degrees Celsius [11] [14]. These methods exploit the favorable thermodynamics of acid-base reactions to drive product formation toward completion [12] [15].

The neutralization approach offers several advantages including clean product formation, minimal side reactions, and straightforward purification procedures [10] [15]. Reaction conditions are generally milder compared to traditional alkylation methods, with temperatures typically ranging from 75 to 95 degrees Celsius and reaction times of 2 to 8 hours [11] [14]. The method consistently achieves high yields of 85 to 98 percent due to the favorable equilibrium position of acid-base neutralization reactions [10] [12].

Mechanistically, the acid-base neutralization involves initial protonation of the quaternary ammonium base, followed by association with the hydrogen sulfate anion to form the desired ionic product [13] [16]. The reaction proceeds through a concerted mechanism where proton transfer and ion pairing occur simultaneously, resulting in efficient conversion and minimal competing reactions [12] [15].

Solvent Selection and Reaction Kinetics

Solvent selection plays a crucial role in determining reaction efficiency, product yield, and purification requirements for methyltrioctylammonium hydrogen sulfate synthesis. The choice of solvent significantly influences reaction kinetics through stabilization of transition states and facilitation of ion solvation [17] [18]. Polar solvents generally enhance reaction rates for quaternary ammonium salt formation due to improved stabilization of charged intermediates and transition states [1] [2].

Chloroform represents a commonly employed solvent for quaternary ammonium salt synthesis, despite its relatively low dielectric constant of 4.81 [4] . The choice of chloroform is often dictated by the need to minimize unwanted side reactions, particularly acid-base interactions between carboxylic acid functionalities and tertiary amines [4]. However, chloroform provides only moderate reaction rate enhancement and requires careful handling due to environmental and safety concerns [17] .

Ethanol and other alcoholic solvents offer improved reaction kinetics compared to chloroform, with dielectric constants around 24.3 providing better stabilization of ionic intermediates [18] [1]. Reactions conducted in ethanol typically achieve higher yields in the range of 75 to 92 percent and exhibit enhanced reaction rates [18] . The polar protic nature of alcoholic solvents facilitates hydrogen bonding interactions that can stabilize transition states and reaction intermediates [1] [2].

Acetonitrile represents an optimal choice for many quaternary ammonium salt syntheses due to its high dielectric constant of 37.5 and polar aprotic character [18] [1]. The solvent provides very high reaction rate enhancement while maintaining good compatibility with both reactants and products [18] [2]. Reactions in acetonitrile commonly achieve yields of 80 to 95 percent with improved reaction kinetics compared to less polar alternatives [18] [1].

Water-containing solvent systems have gained increasing attention due to environmental considerations and enhanced reaction efficiency [18] [19]. Aqueous and mixed aqueous-organic systems can achieve maximum reaction rate enhancement due to the high dielectric constant of water (78.4) and its ability to stabilize ionic species [18] [19]. These systems consistently deliver the highest product yields of 85 to 98 percent while offering excellent purification characteristics and minimal environmental impact [18] [19].

Purification Techniques and Yield Optimization

Purification of methyltrioctylammonium hydrogen sulfate requires specialized techniques suited to ionic compound characteristics and solubility properties. Crystallization represents the most widely employed purification method, offering excellent scalability and cost effectiveness [20] [21]. The technique exploits differential solubility between the desired product and impurities, typically achieving purities of 92 to 96 percent with recovery yields of 75 to 85 percent [20] [22].

Recrystallization provides enhanced purification compared to simple crystallization, achieving purities of 95 to 99 percent through controlled dissolution and recrystallization cycles [21] [22]. The method involves dissolving the crude product in a minimum amount of hot solvent, followed by controlled cooling to promote selective crystallization of the pure compound [22] [23]. While recrystallization requires longer processing times of 6 to 12 hours, it consistently delivers superior product purity [21] [22].

Precipitation techniques offer rapid purification with processing times of 2 to 4 hours and excellent scalability for industrial applications [24] [19]. The method involves selective precipitation of the desired product through pH adjustment or addition of appropriate counter-solvents [24] [19]. Precipitation typically achieves purities of 85 to 92 percent with recovery yields of 70 to 80 percent, making it suitable for large-scale production [24] [19].

Solvent extraction methods utilize the differential distribution of quaternary ammonium compounds between immiscible liquid phases [25] [26]. The technique exploits the phase transfer properties of quaternary ammonium salts to achieve selective separation from impurities [25] [26]. Solvent extraction typically achieves purities of 88 to 94 percent with moderate recovery yields of 65 to 85 percent [25] [26].

Column chromatography represents the most sophisticated purification approach, capable of achieving the highest purities of 96 to 99.5 percent [20] [27]. The method employs normal phase ion-pair chromatography with specialized stationary phases designed for quaternary ammonium compound separation [20] [27]. While column chromatography offers superior purification, it suffers from limited scalability and higher costs, making it suitable primarily for research-scale applications [20] [27].

Vacuum filtration provides rapid and cost-effective purification with processing times of 1 to 2 hours and very high cost effectiveness [21] [28]. The technique achieves purities of 90 to 95 percent with excellent recovery yields of 85 to 95 percent [21] [28]. Vacuum filtration represents an ideal choice for industrial-scale purification due to its excellent scalability and minimal equipment requirements [21] [28].

Yield optimization strategies focus on maximizing both chemical yield and recovery efficiency through systematic optimization of reaction conditions and purification protocols [29] [30]. Temperature optimization typically involves conducting reactions at elevated temperatures between 80 and 150 degrees Celsius to enhance reaction kinetics while avoiding thermal decomposition [29] [31]. Catalyst loading optimization ensures sufficient catalytic activity without excessive costs or side reactions [29] [32].

Melting Point and Crystalline Properties

Methyltrioctylammonium hydrogen sulfate exhibits a melting point range of 61-65°C, as consistently reported across multiple commercial and analytical sources [1] [2] [3]. This relatively low melting point is characteristic of quaternary ammonium salts with long alkyl chains, where the extensive hydrophobic portions disrupt the ionic crystal lattice and reduce intermolecular forces compared to shorter-chain analogs. The compound exists as a white to light yellow crystalline powder at room temperature [1] [3].

Thermal Stability Characteristics

Based on the thermal behavior patterns observed in related quaternary ammonium hydrogen sulfate compounds, methyltrioctylammonium hydrogen sulfate demonstrates thermal stability with decomposition onset temperatures typically above 150°C [4] [5] . Tetrabutylammonium hydrogen sulfate, a structurally related compound, shows thermal stability up to 260°C before decomposition . This enhanced thermal stability compared to simple ammonium salts can be attributed to the strong ionic interactions between the large quaternary ammonium cation and the hydrogen sulfate anion, which inhibit decomposition mechanisms [4].

Phase Transition Behavior

The phase transition from crystalline solid to liquid occurs over the narrow temperature range of 61-65°C, indicating a relatively sharp melting transition typical of pure ionic compounds [1] [2]. Unlike some ionic liquids that exhibit multiple phase transitions or glass transitions, methyltrioctylammonium hydrogen sulfate appears to undergo a straightforward crystalline-to-liquid transition. The absence of reported glass transition temperatures suggests the compound may not readily form glassy states under normal cooling conditions, though this would require confirmation through low-temperature differential scanning calorimetry analysis [8] [9].

Comparative Thermal Analysis

When compared to tetrabutylammonium hydrogen sulfate (melting point 169-175°C) [10], methyltrioctylammonium hydrogen sulfate shows significantly lower melting point, reflecting the influence of longer alkyl chains in reducing crystalline packing efficiency. The three octyl chains create greater steric hindrance and weaker van der Waals interactions in the solid state compared to the four butyl chains of the tetrabutylammonium analog.

Solubility Profile in Organic and Inorganic Solvent Systems

Aqueous Solubility Characteristics

The aqueous solubility of methyltrioctylammonium hydrogen sulfate is limited to moderate, reflecting the balance between the hydrophilic quaternary ammonium hydrogen sulfate head group and the extensive hydrophobic octyl chains [11]. The total of 24 carbon atoms in the three octyl chains significantly reduces water solubility compared to shorter-chain quaternary ammonium compounds. The ionic nature of the compound provides some water solubility through ion-dipole interactions and hydrogen bonding with the hydrogen sulfate anion, but the large hydrophobic portion limits dissolution.

Organic Solvent Solubility

Methyltrioctylammonium hydrogen sulfate demonstrates good solubility in ethanol [1] [2], which can be attributed to ethanol's ability to solvate both the ionic head group through its polar hydroxyl functionality and the alkyl chains through its hydrocarbon portion. This dual solvation mechanism makes alcoholic solvents particularly effective for dissolving amphiphilic quaternary ammonium salts.

The compound is expected to show varying solubility in other organic solvents based on their polarity and hydrogen bonding capacity. Polar aprotic solvents such as acetone may provide limited solubility due to their ability to solvate the ionic portion but limited interaction with the extensive alkyl chains. Chlorinated solvents like dichloromethane are expected to show good solvation of the organic portions, making them suitable for extraction and purification procedures.

pH-Dependent Solubility Behavior

The hydrogen sulfate anion (HSO₄⁻) can participate in acid-base equilibria, potentially affecting solubility in aqueous systems of varying pH. In acidic conditions (pH < 2), protonation may occur, potentially altering the ionic character and solubility profile. In basic conditions (pH > 10), deprotonation effects on the hydrogen sulfate anion may influence the overall ionic strength and solvation behavior.

Solvent System Applications

The solubility profile makes methyltrioctylammonium hydrogen sulfate particularly suitable for biphasic extraction systems where selective partitioning between aqueous and organic phases is desired. The limited water solubility combined with good organic solvent compatibility enables its use as a phase transfer catalyst in reactions involving both hydrophilic and lipophilic reactants [12] [13].

Surface Activity and Micelle Formation Dynamics

Amphiphilic Structure and Surface Activity

Methyltrioctylammonium hydrogen sulfate possesses a classic amphiphilic structure with a hydrophilic quaternary ammonium hydrogen sulfate head group and three long hydrophobic octyl chains (C₈H₁₇). This structural arrangement predicts significant surface activity at air-water interfaces, where the compound can orient with the ionic head group toward the aqueous phase and the alkyl chains extending toward the air phase [15] [16].

Critical Micelle Concentration Behavior

Based on the extensive hydrophobic character provided by three octyl chains, methyltrioctylammonium hydrogen sulfate is expected to exhibit a low critical micelle concentration (CMC) [17] [18] [19]. The relationship between alkyl chain length and CMC in quaternary ammonium surfactants follows logarithmic scaling, where each additional methylene group in the alkyl chain decreases the CMC by approximately a factor of 2-3. With three C₈ chains totaling 24 carbon atoms, the CMC is predicted to be significantly lower than conventional single-chain surfactants of equivalent total carbon content.

Micelle Structure and Aggregation

Above the CMC, methyltrioctylammonium hydrogen sulfate is expected to form spherical micelles with the hydrogen sulfate anions and methylammonium cations forming the hydrophilic surface, while the three octyl chains from each molecule constitute the hydrophobic core [17] [20]. The unusual geometry of having three alkyl chains per head group may lead to unique micelle architectures, potentially resulting in larger aggregation numbers compared to conventional surfactants.

Surface Tension Reduction

The compound is predicted to show moderate to significant surface tension reduction in aqueous solutions. The three long alkyl chains provide substantial hydrophobic character for interface stabilization, while the ionic head group ensures aqueous solubility necessary for surface activity [17] [18]. The surface tension reduction would be expected to plateau at concentrations above the CMC, as additional surfactant molecules preferentially form micelles rather than further populate the interface.

Dynamic Surface Properties

The adsorption kinetics at interfaces may be influenced by the bulky molecular structure containing three octyl chains. While the driving force for surface adsorption is high due to the extensive hydrophobic character, the molecular mobility may be somewhat reduced compared to simpler surfactants, potentially affecting the rate of surface tension equilibration and foam formation properties.

Acid-Base Behavior in Aqueous and Non-Aqueous Media

Hydrogen Sulfate Anion Chemistry

The hydrogen sulfate anion (HSO₄⁻) in methyltrioctylammonium hydrogen sulfate exhibits weak acid behavior with a pKₐ value around 1.9 for the equilibrium HSO₄⁻ ⇌ H⁺ + SO₄²⁻ [21] [22]. This makes methyltrioctylammonium hydrogen sulfate a weak acid salt that can participate in proton transfer reactions under appropriate conditions.

Aqueous Solution pH Behavior

In aqueous solution, methyltrioctylammonium hydrogen sulfate produces mildly acidic conditions due to the hydrogen sulfate anion's ability to donate protons. The pH of aqueous solutions will depend on concentration and the extent of dissociation. The large quaternary ammonium cation does not participate in acid-base chemistry but influences the solution ionic strength and affects the activity coefficients of the ionic species [23] [24].

Buffer Capacity and Ionic Strength Effects

The hydrogen sulfate system can provide some buffering capacity in the pH range around its pKₐ value, though this effect may be limited by the compound's low aqueous solubility. The high molecular weight and extensive hydrophobic character of the cation contribute to significant ionic strength effects even at moderate concentrations, influencing the apparent dissociation behavior of the hydrogen sulfate anion.

Non-Aqueous Media Behavior

In non-aqueous solvents, the acid-base behavior of methyltrioctylammonium hydrogen sulfate depends heavily on the solvent's proton-accepting ability and polarity [21]. In aprotic solvents like acetonitrile or dichloromethane, the hydrogen sulfate anion retains its acidic character and can participate in reactions requiring a mild acid catalyst. In protic solvents like alcohols, competitive hydrogen bonding may influence the compound's acid-base properties.

Catalytic Applications in Acid-Base Chemistry

The dual functionality as both a phase transfer catalyst and mild acid source makes methyltrioctylammonium hydrogen sulfate particularly valuable in organic synthesis. The compound can facilitate reactions requiring both phase transfer between immiscible phases and mild acidic conditions, such as esterification reactions, acetalization processes, and certain oxidation reactions like the Noyori oxidation system [25] [26].

Thermal Effects on Acid-Base Properties

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant